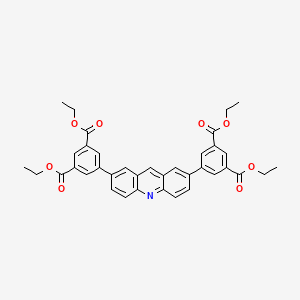
Tetraethyl 5,5'-(acridine-2,7-diyl)diisophthalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of tetraethyl 5,5’-(acridine-2,7-diyl)diisophthalate involves several steps. One common method includes the reaction of acridine with 3-(methoxycarbonylphenyl)boronic acid and 4-(methoxycarbonyl)phenylboronic acid in the presence of a palladium catalyst (Pd(PPh3)4) and cesium fluoride (CsF) in a solvent mixture of tetrahydrofuran (THF), methanol (MeOH), and water (H2O) . The resulting product is then treated with sodium hydroxide (NaOH) to yield the desired compound .
Chemical Reactions Analysis
Tetraethyl 5,5’-(acridine-2,7-diyl)diisophthalate undergoes various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed under basic conditions to form the corresponding diacid.
Substitution Reactions: The acridine core can participate in electrophilic substitution reactions, allowing for further functionalization.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Scientific Research Applications
Tetraethyl 5,5’-(acridine-2,7-diyl)diisophthalate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of tetraethyl 5,5’-(acridine-2,7-diyl)diisophthalate involves its interaction with molecular targets through its acridine core. This core can intercalate with DNA, disrupting its structure and function . Additionally, the compound can interact with enzymes and other proteins, affecting their activity and leading to various biological effects .
Comparison with Similar Compounds
Tetraethyl 5,5’-(acridine-2,7-diyl)diisophthalate can be compared to other acridine derivatives and isophthalate esters. Similar compounds include:
Acridine Orange: A well-known acridine derivative used as a nucleic acid-selective fluorescent cationic dye.
Isophthalic Acid Esters: Commonly used in the production of polyesters and other polymers.
The uniqueness of tetraethyl 5,5’-(acridine-2,7-diyl)diisophthalate lies in its combination of the acridine core with isophthalate ester groups, providing a versatile platform for various applications .
Properties
Molecular Formula |
C37H33NO8 |
|---|---|
Molecular Weight |
619.7 g/mol |
IUPAC Name |
diethyl 5-[7-[3,5-bis(ethoxycarbonyl)phenyl]acridin-2-yl]benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C37H33NO8/c1-5-43-34(39)28-15-24(16-29(20-28)35(40)44-6-2)22-9-11-32-26(13-22)19-27-14-23(10-12-33(27)38-32)25-17-30(36(41)45-7-3)21-31(18-25)37(42)46-8-4/h9-21H,5-8H2,1-4H3 |
InChI Key |
QEMIQDLRKGRXMH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)C2=CC3=CC4=C(C=CC(=C4)C5=CC(=CC(=C5)C(=O)OCC)C(=O)OCC)N=C3C=C2)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-benzyl-3,4-dimethyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B14119358.png)
![3-(2-fluorophenyl)-1-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14119364.png)
![3-Amino-2-[4-[[7-methoxy-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl]carbamoyl]-1,3-dithietan-2-ylidene]-3-oxopropanoate](/img/structure/B14119367.png)
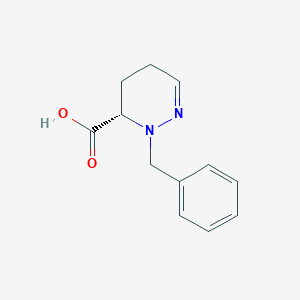
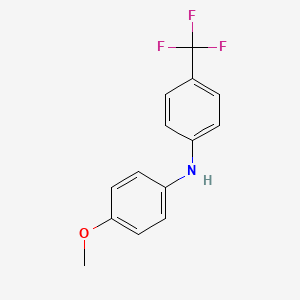
![N-(4-amino-2-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-2-fluorobenzamide](/img/structure/B14119386.png)
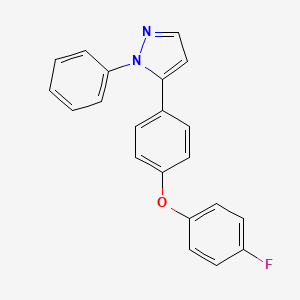
![4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[2-(4-sulfamoylphenyl)ethyl]benzamide](/img/structure/B14119408.png)
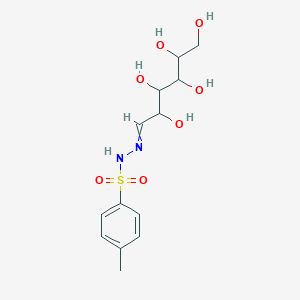
![2-[(5-Bromo-4,6-dimethylpyrimidin-2-yl)iminomethyl]-3-hydroxyinden-1-one](/img/structure/B14119417.png)
![N-ethyl-2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-phenylacetamide](/img/structure/B14119423.png)

![2-(3-(3-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide](/img/structure/B14119437.png)
